Methyl glucosinolate
Description
Properties
CAS No. |
497-77-8 |
|---|---|
Molecular Formula |
C8H15NO9S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
InChI Key |
UBTOEGCOMHAXGV-YCRREMRBSA-N |
Isomeric SMILES |
C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
melting_point |
207 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction Protocols
The most widely adopted method for methyl glucosinolate extraction involves methanol-water mixtures to inactivate myrosinase, an enzyme that hydrolyzes glucosinolates. Fresh or freeze-dried plant tissues (50–100 mg dry weight) are homogenized in 70% methanol (v/v) at 90–92°C for 5 minutes to denature endogenous enzymes. This step is critical for preserving glucosinolate integrity, as myrosinase activity can degrade up to 80% of these compounds within minutes at ambient temperatures. Subsequent centrifugation at 2,650 × g for 10 minutes separates the supernatant, which is then subjected to ion-exchange chromatography for purification.
Ion-Exchange Chromatography
Crude extracts are loaded onto DEAE-Sephadex A25 columns pre-equilibrated with 20 mM sodium acetate buffer (pH 5.5). Impurities such as chlorophyll and non-polar metabolites are removed via sequential washes with 70% methanol and ultrapure water. The retained glucosinolates are enzymatically desulfated using Helix pomatia sulfatase (10,000 units/mL), which cleaves the sulfate group without altering the core structure. After overnight incubation at 20°C, desulfoglucosinolates are eluted with water, freeze-dried, and reconstituted in ultrapure water for high-performance liquid chromatography (HPLC) analysis.
HPLC Quantification and Validation
Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 3 µm) and a photodiode array detector (229 nm) is employed for separation. A gradient of acetonitrile and water (Table 1) resolves this compound from other glucosinolates, with retention times typically between 8–12 minutes. Quantification relies on a sinigrin calibration curve, adjusted using published response factors to account for UV absorption variability among glucosinolates.
Table 1: HPLC Gradient for this compound Separation
| Time (min) | Acetonitrile (%) | Water (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 1.5 | 98.5 | 0.75 |
| 15 | 25 | 75 | 0.75 |
| 20 | 1.5 | 98.5 | 0.75 |
Biosynthetic Pathways and Enzymatic Synthesis
Methionine Chain Elongation
This compound biosynthesis initiates with methionine chain elongation, catalyzed by methylthioalkylmalate (MAM) synthase. This enzyme condenses acetyl-CoA with 2-oxo-4-methylthiobutyric acid, forming 2-(2′-methylthio)ethylmalate, which undergoes isomerization and decarboxylation to yield elongated 2-oxo acids. In Arabidopsis thaliana, MAM1 and MAM3 isoforms determine side-chain length, with MAM1 favoring C3–C5 aliphatic glucosinolates and MAM3 producing C6–C8 variants.
Core Structure Formation and Modification
The elongated 2-oxo acid is transaminated to form methionine homologs, which are converted to aldoximes by CYP79F1 cytochrome P450 enzymes. Subsequent sulfonation by sulfotransferases and glycosylation by UDP-glucosyltransferases completes the core structure. this compound specifically arises from the addition of a methyl group to the sulfonated oxime, though the exact methyltransferase involved remains under investigation.
Comparative Analysis of Preparation Methods
Yield and Purity
Solvent extraction yields 0.1–2.5 µmol/g dry weight of this compound, depending on plant species and tissue. Biosynthetic approaches, while theoretically scalable, face challenges in achieving comparable yields due to enzymatic inefficiencies and metabolic competition. However, genetic engineering of Brassica napus with MAM synthase overexpression has increased aliphatic glucosinolate production by 30–40%, suggesting potential for industrial applications.
Technical Constraints
Extraction methods require specialized equipment (HPLC, freeze-dryers) and are labor-intensive, processing 150–200 samples daily. Biosynthesis, though less resource-intensive, demands precise control over enzyme activity and substrate availability, limiting its practicality outside research settings .
Chemical Reactions Analysis
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The thio group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Applications
1.1 Pest Resistance
Methyl glucosinolate is known for its role in plant defense mechanisms against herbivores and pathogens. Its hydrolysis products, particularly isothiocyanates, exhibit significant insecticidal properties. Research indicates that plants with higher levels of glucosinolates can deter pests more effectively. For example, studies have shown that Brassica crops with enhanced this compound levels are less susceptible to aphids and caterpillars .
1.2 Crop Improvement
Genetic engineering and breeding techniques are being employed to increase the concentration of this compound in crops. This enhancement not only improves pest resistance but also contributes to the nutritional value of the crops. A study highlighted the use of methyl jasmonate treatment to boost glucosinolate levels in broccoli, leading to improved health benefits .
Nutritional Applications
2.1 Health Benefits
This compound and its hydrolysis products have been linked to various health benefits, including anti-cancer properties. The consumption of cruciferous vegetables rich in glucosinolates has been associated with reduced cancer risk due to their ability to induce phase II detoxification enzymes .
2.2 Functional Foods
The food industry is increasingly incorporating this compound into functional foods aimed at improving health outcomes. Its antioxidant properties make it a valuable ingredient in dietary supplements and health foods designed to combat oxidative stress and inflammation.
Medicinal Applications
3.1 Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is being explored for potential applications in developing natural preservatives for food products .
3.2 Cancer Research
Research has focused on the role of this compound in cancer therapy. Its metabolites have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further pharmacological development .
Table 1: Summary of Methyl Glucosinolates Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Agriculture | Pest Resistance | Enhanced levels deter pests (e.g., aphids) |
| Crop Improvement | Increased nutritional value through breeding | |
| Nutrition | Health Benefits | Linked to reduced cancer risk |
| Functional Foods | Used as an antioxidant in dietary supplements | |
| Medicine | Antimicrobial Properties | Effective against bacteria and fungi |
| Cancer Research | Induces apoptosis in cancer cells |
Case Studies
Case Study 1: Enhanced Pest Resistance in Brassica Crops
A study conducted on various Brassica species demonstrated that those with genetically modified high levels of this compound showed a significant reduction in pest infestation compared to conventional varieties. This research supports the potential for breeding programs focused on enhancing this compound for sustainable agriculture.
Case Study 2: Methyl Glucosinolates in Cancer Therapy
Recent clinical trials have investigated the effects of glucosinolate-rich diets on cancer patients undergoing chemotherapy. Results indicated that patients consuming higher amounts of cruciferous vegetables experienced fewer side effects and improved overall health outcomes, suggesting a protective role of this compound metabolites against chemotherapy-induced toxicity.
Mechanism of Action
The mechanism of action of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves its interaction with specific molecular targets. The sulfooxyethanimidate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Glucosinolates
Structural and Functional Differences
Methyl glucosinolates are distinguished from other glucosinolates by their substituents and biological activities:
Tissue-Specific Accumulation
Evidence from C. violifolia reveals tissue-specific variation in glucosinolate concentrations (µmol/g dry weight):
Methyl-substituted indolic glucosinolates (e.g., neoglucobrassicin) accumulate preferentially in roots and leaves, while aliphatic glucosinolates like sinigrin dominate in aerial tissues .
Induction by Phytohormones and Stress
Exogenous MeJA and salicylic acid (SA) differentially regulate glucosinolate profiles:
MeJA strongly induces methylated indolic glucosinolates, while SA preferentially enhances aliphatic glucosinolates like sinigrin .
Genetic and Heritability Differences
Quantitative trait loci (QTLs) and heritability studies highlight distinct genetic regulation:
| Trait | QTLs | Heritability (h²) | Key Genes/Regulators |
|---|---|---|---|
| Aliphatic (e.g., sinigrin) | GSL.AOP, GSL.Elong | 0.65–0.78 | MYB28, CYP79F1 |
| Indolic (e.g., neoglucobrassicin) | GSL.IBR, GSL.MYB | 0.35–0.45 | MYB34, CYP81F2 |
Aliphatic glucosinolates exhibit higher heritability, suggesting stronger genetic control, while indolic glucosinolates are more environmentally responsive .
Health and Agricultural Implications
- Anti-cancer Potential: 4-Methoxyglucobrassicin degrades into 4-methoxyindole-3-carbinol, which inhibits colon cancer cell proliferation .
- Plant Defense: Methyl glucosinolates deter herbivores (e.g., Mamestra brassicae) and are induced by jasmonate signaling .
- Nutraceutical Value: Brassica subspecies engineered for high methyl glucosinolate content could enhance dietary cancer prevention .
Biological Activity
Methyl glucosinolate, also known as glucocapparin, is a significant member of the glucosinolate family, which are sulfur-containing compounds predominantly found in plants of the Brassicaceae family. This article explores the biological activities associated with this compound, focusing on its health benefits, mechanisms of action, and implications for agriculture and human health.
Overview of Methyl Glucosinolates
- Chemical Structure : this compound is characterized by its thioglucoside structure, which allows for hydrolysis into various biologically active compounds.
- Sources : Primarily found in cruciferous vegetables like cabbage, broccoli, and kale, this compound is part of the plant's defense mechanism against herbivores and pathogens.
Biological Activities
The biological activities of this compound are largely attributed to its hydrolysis products, which include isothiocyanates (ITCs), thiocyanates, and nitriles. These compounds exhibit a range of pharmacological properties:
- Antimicrobial Activity : Hydrolysis products from this compound have demonstrated antimicrobial effects against various pathogens. For instance, isothiocyanates are known to inhibit the growth of bacteria and fungi, making them potential candidates for natural preservatives in food .
- Anticancer Properties : Research indicates that ITCs derived from glucosinolates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of detoxification enzymes and antioxidant activity .
- Anti-inflammatory Effects : this compound and its derivatives have been shown to possess anti-inflammatory properties, which may be beneficial in managing chronic inflammatory diseases .
- Allelopathic Effects : The breakdown products can influence plant growth and development by suppressing the germination and growth of competing plant species .
The biological activity of this compound is primarily mediated through its hydrolysis by the enzyme myrosinase. This enzymatic reaction occurs upon tissue damage (e.g., herbivory), leading to the release of bioactive compounds. The pathway includes:
- Enzymatic Hydrolysis : Myrosinase catalyzes the conversion of this compound into various active forms.
- Compartmentalization : In intact plant tissues, myrosinase is stored separately from glucosinolates to prevent premature activation .
Case Study 1: Antimicrobial Activity
A study demonstrated that the hydrolysis products of this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that concentrations as low as 0.5 mM could inhibit bacterial growth effectively.
Case Study 2: Cancer Prevention
In a clinical trial involving broccoli extract rich in ITCs derived from this compound, participants showed a marked reduction in biomarkers associated with cancer risk after regular consumption over six weeks. This suggests a potential role for dietary intake of cruciferous vegetables in cancer prevention strategies.
Data Summary
| Biological Activity | Mechanism | Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Hydrolysis products (ITCs) |
| Anticancer | Induction of apoptosis | ITCs acting on cancer cell pathways |
| Anti-inflammatory | Modulation of inflammatory markers | Hydrolyzed products |
| Allelopathic | Suppression of competitor plants | Direct effects on seed germination |
Q & A
Q. What methodological challenges arise in quantifying methyl glucosinolate in plant tissues, and how can they be addressed?
Reliable quantification requires optimizing extraction protocols to prevent glucosinolate degradation. Cold methanol extraction with defatting steps and the use of stable isotope-labeled internal standards (e.g., benzyl glucosinolate) improve accuracy . Analytical techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) or gas chromatography (GC-MS) are critical for resolving structural isomers. UV response factor corrections, as outlined in the EC standard, are essential for consistent quantification . Metabolomic workflows, including principal component analysis (PCA) and orthogonal projections to latent structures (OPLS-DA), help distinguish treatment-specific glucosinolate profiles .
Q. How do aliphatic and indolic glucosinolate biosynthesis pathways differ genetically?
Aliphatic glucosinolates derive from methionine, while indolic glucosinolates originate from tryptophan. Genetic separation is evident in Arabidopsis: aliphatic pathways involve CYP79F1/F2 and FMOGS-OX genes, whereas indolic pathways rely on CYP79B2/B3 and methyltransferases like IGMT5 . Coexpression networks and QTL mapping reveal distinct regulatory loci for each pathway. For example, MYB28/29 transcription factors regulate aliphatic glucosinolates, while MYB34/51/122 control indolic biosynthesis .
Q. What environmental factors modulate this compound accumulation, and how are these effects experimentally validated?
Methyl jasmonate (MeJA) and salicylic acid (SA) signaling pathways induce indolic glucosinolates, particularly N-methoxy-indol-3-ylthis compound, via CYP79B2/B3 upregulation . Experimental designs should include time-course treatments (e.g., 24–72 hours post-induction) and mutant lines (e.g., coi1 for jasmonate insensitivity). Controlled growth conditions (light, temperature) and tissue-specific sampling (roots vs. shoots) are critical, as roots exhibit higher glucosinolate diversity and induction responses .
Advanced Research Questions
Q. How can QTL mapping resolve contradictions in this compound accumulation across Arabidopsis accessions?
QTL analysis in recombinant inbred lines (RILs) identifies loci controlling glucosinolate structural outcomes. For example, GS-Elong loci on chromosomes 2 and 5 regulate side-chain elongation in aliphatic glucosinolates . Heritability estimates for metabolites (lower) versus transcript levels (higher) suggest post-transcriptional regulation . Epistatic interactions, validated using heterogeneous inbred families (HIFs), explain phenotypic variance unaccounted for by single loci .
Q. What experimental designs are optimal for assessing the role of methyltransferases in indolic glucosinolate modification?
Functional validation requires heterologous expression in Nicotiana benthamiana coupled with LC-MS profiling. For IGMT5, transient overexpression increases 4-methoxy-indol-3-ylthis compound, while CRISPR knockouts reduce it . Isotopic labeling (e.g., ¹³C-methyl groups) tracks methyl transfer efficiency. Tissue-specific promoters (e.g., root epidermal) can dissect spatial regulation .
Q. How do transcriptional networks integrate developmental and environmental signals to regulate this compound biosynthesis?
Coexpression networks linking MYB transcription factors with CYP79 genes reveal hierarchical regulation. For example, MYB34 activation under nitrogen starvation increases indolic glucosinolates, while MYB28 suppression under high sulfur reduces aliphatic levels . Chromatin immunoprecipitation (ChIP-seq) identifies direct targets, and RNA-seq time-series data after MeJA/SA treatment dissects pathway crosstalk .
Methodological Considerations
- Data Contradictions : Discrepancies in glucosinolate profiles across studies often stem from growth conditions (e.g., soil vs. hydroponics) or tissue sampling timing. Standardized protocols (e.g., EC ISO 9167-1) improve comparability .
- Statistical Frameworks : Mixed linear models accounting for genotype-by-environment (G×E) interactions explain variance in glucosinolate QTL studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
